2-Chloro-4-(4-fluorophenyl)phenol
Overview
Description
2-Chloro-4-(4-fluorophenyl)phenol is an organic compound with the molecular formula C12H8ClFO It is a derivative of phenol, where the phenyl ring is substituted with chlorine and fluorine atoms
Mechanism of Action
Target of Action
It has been used in the enzymatic production of fluorocatechols , suggesting that it may interact with certain enzymes involved in this process.
Biochemical Pathways
Its use in the production of fluorocatechols suggests that it may play a role in the metabolic pathways of these compounds.
Result of Action
Its use in the enzymatic production of fluorocatechols suggests that it may have a role in the synthesis of these compounds.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(4-fluorophenyl)phenol plays a significant role in biochemical reactions, particularly in the enzymatic production of fluorocatechols . It interacts with enzymes such as phenol hydroxylases, which catalyze the hydroxylation of phenolic compounds. These interactions are crucial for the compound’s role in metabolic pathways involving the degradation and transformation of aromatic compounds. The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the hydroxylation process.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as phenol hydroxylases, which catalyze the hydroxylation of phenolic compounds, leading to the formation of fluorocatechols . These metabolic pathways are essential for the biotransformation and elimination of the compound from the body. The interactions with specific enzymes and cofactors play a crucial role in determining the metabolic fate of this compound and its impact on metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorophenyl)phenol can be achieved through several methods. One common method involves the direct chlorination of 4-fluorophenol. This process is carried out by reacting 4-fluorophenol with chlorine gas at temperatures ranging from 0°C to 185°C in the absence of a catalyst . The reaction can be performed in pure liquid form or in a suitable organic solvent such as carbon tetrachloride or acetic acid. The selectivity for substitution at the 2-position of 4-fluorophenol is high, reaching about 99% under optimal conditions .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluorophenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chlorine and fluorine substituents on the phenyl ring.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Chlorination: Chlorine gas is used for the chlorination of 4-fluorophenol.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Coupling Reagents: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted phenols and biphenyl derivatives.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Scientific Research Applications
2-Chloro-4-(4-fluorophenyl)phenol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A closely related compound with similar chemical properties and applications.
4-Chloro-2-fluorophenol: Another similar compound with different substitution patterns on the phenyl ring.
Uniqueness
2-Chloro-4-(4-fluorophenyl)phenol is unique due to the specific arrangement of chlorine and fluorine substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLZLCJLVEFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653503 | |
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860616-69-9 | |
Record name | 3-Chloro-4′-fluoro[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860616-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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